molecular formula C11H11ClF2O2 B12642101 3-iso-Butoxy-4,5-difluorobenzoyl chloride

3-iso-Butoxy-4,5-difluorobenzoyl chloride

Cat. No.: B12642101
M. Wt: 248.65 g/mol
InChI Key: ZUXREWZFGMULEZ-UHFFFAOYSA-N
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Description

3-iso-Butoxy-4,5-difluorobenzoyl chloride is an organic compound with the molecular formula C11H11ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms and an iso-butoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Butoxy-4,5-difluorobenzoyl chloride typically involves the reaction of 4,5-difluorobenzoic acid with iso-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the corresponding acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-iso-Butoxy-4,5-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-iso-Butoxy-4,5-difluorobenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Dehydrating Agents: Thionyl chloride, oxalyl chloride

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    3-iso-Butoxy-4,5-difluorobenzoic acid: Formed by hydrolysis

Scientific Research Applications

3-iso-Butoxy-4,5-difluorobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-4,5-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzoyl chloride
  • 3,5-Difluorobenzoyl chloride
  • 4-Butoxy-3,5-difluorobenzoyl chloride

Uniqueness

3-iso-Butoxy-4,5-difluorobenzoyl chloride is unique due to the presence of the iso-butoxy group, which imparts distinct steric and electronic properties. This makes it a versatile reagent for specific chemical reactions that require precise control over the reaction environment.

Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

3,4-difluoro-5-(2-methylpropoxy)benzoyl chloride

InChI

InChI=1S/C11H11ClF2O2/c1-6(2)5-16-9-4-7(11(12)15)3-8(13)10(9)14/h3-4,6H,5H2,1-2H3

InChI Key

ZUXREWZFGMULEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)C(=O)Cl)F)F

Origin of Product

United States

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